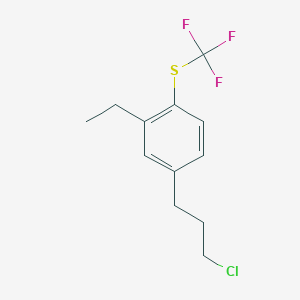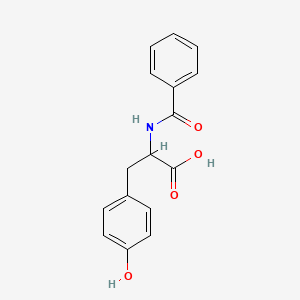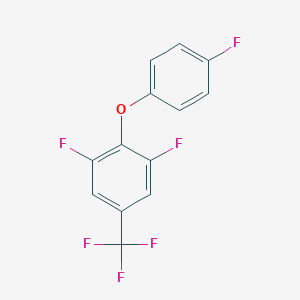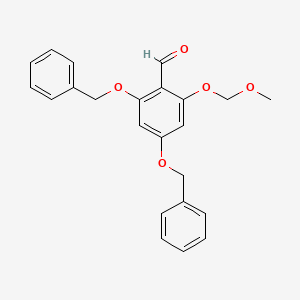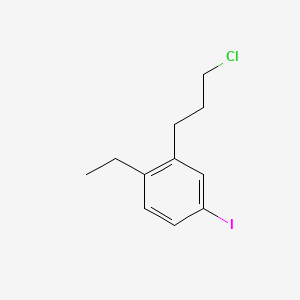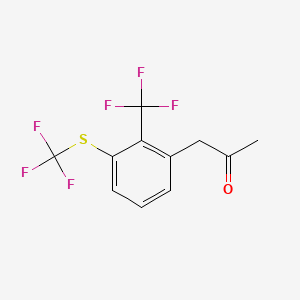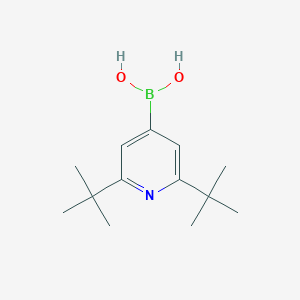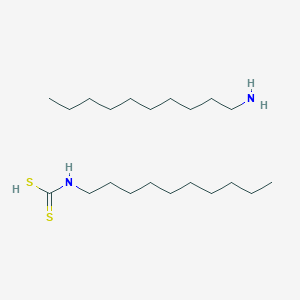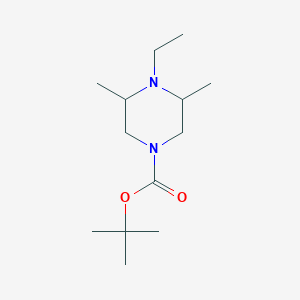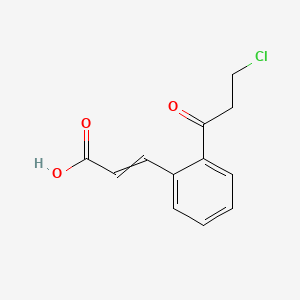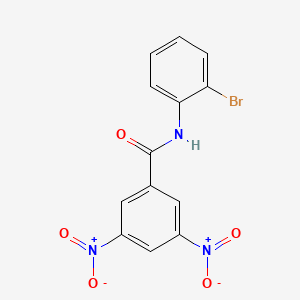![molecular formula C10H27ClOSi3 B14071969 {Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-25-8](/img/structure/B14071969.png)
{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is a specialized organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] typically involves the reaction of chlorotrimethylsilane with methoxydimethylsilylmethylene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using distillation or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane bonds with other silane compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is used in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The compound exerts its effects through the formation of stable silicon-oxygen or silicon-carbon bonds. These bonds are formed through nucleophilic substitution or condensation reactions. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets include hydroxyl, amino, and carboxyl groups in organic molecules, which react with the silicon atom to form stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methoxydimethylsilylmethylene group.
Trimethylsilyl Chloride: Another similar compound used in organic synthesis.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the production of silicone polymers.
Uniqueness
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is unique due to the presence of both methoxydimethylsilylmethylene and trimethylsilyl groups, which impart distinct reactivity and stability
Propriétés
Numéro CAS |
101017-25-8 |
|---|---|
Formule moléculaire |
C10H27ClOSi3 |
Poids moléculaire |
283.03 g/mol |
Nom IUPAC |
[chloro-bis(trimethylsilyl)methyl]-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H27ClOSi3/c1-12-15(8,9)10(11,13(2,3)4)14(5,6)7/h1-9H3 |
Clé InChI |
ZKROVOFYNUHXAN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


